2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Brand Name: Vulcanchem
CAS No.: 637747-85-4
VCID: VC6481240
InChI: InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2
SMILES: C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl
Molecular Formula: C17H10ClNO3
Molecular Weight: 311.72

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

CAS No.: 637747-85-4

Cat. No.: VC6481240

Molecular Formula: C17H10ClNO3

Molecular Weight: 311.72

* For research use only. Not for human or veterinary use.

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile - 637747-85-4

Specification

CAS No. 637747-85-4
Molecular Formula C17H10ClNO3
Molecular Weight 311.72
IUPAC Name 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile
Standard InChI InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2
Standard InChI Key XVDMVVACNHTRQC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Effects

The compound belongs to the 4H-chromen-4-one (coumarin) family, featuring a bicyclic benzopyranone core. Key structural modifications include:

  • Position 3 substitution: A 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, potentially influencing π-π stacking interactions with biological targets .

  • Position 7 substitution: An ether-linked acetonitrile group (-O-CH2-C≡N) enhances polarity while maintaining molecular rigidity, as observed in structurally similar compounds like [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile (PubChem CID: 1633306) .

The molecular formula is deduced as C₁₇H₁₁ClN₂O₃, with a calculated molecular weight of 350.74 g/mol. Comparative analysis with analog 3c from Frasinyuk et al. (C₁₅H₁₀ClO₃, MW 273.70 g/mol) reveals that the acetonitrile extension increases molecular weight by ~77 g/mol while introducing an additional hydrogen bond acceptor site.

Spectroscopic Signatures

While direct spectral data for this specific compound remains unpublished, inferences can be drawn from related structures:

  • ¹H NMR: The 4-chlorophenyl group typically shows aromatic protons as doublets between δ 7.4–8.0 ppm (J = 8.4–8.8 Hz) . The acetonitrile's methylene group (-O-CH2-C≡N) appears as a singlet near δ 4.4–4.7 ppm, as seen in [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile .

  • ¹³C NMR: Key signals include the carbonyl carbon (C4=O) at δ 174–176 ppm, the nitrile carbon at δ 115–118 ppm, and the chlorophenyl carbons between δ 127–132 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the coumarin core:

  • Core formation: Pechmann condensation of 7-hydroxy-4-chlorophenyl acetophenone with ethyl acetoacetate under acidic conditions .

  • Etherification: Nucleophilic substitution at C7 using bromoacetonitrile in the presence of K₂CO₃/DMF, analogous to methods used for 7-(2-bromoethoxy)coumarins .

Optimized Synthesis Protocol

Step 1: Synthesis of 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Adapted from Frasinyuk et al. :

  • React 4-chlorophenylacetic acid (1.0 eq) with resorcinol (1.2 eq) in conc. H₂SO₄ at 0–5°C for 4 h

  • Yield: 59% (mp 260–261°C)

Step 2: O-Alkylation with Bromoacetonitrile
Modified from PubChem CID 1633306 synthesis :

  • Suspend 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one (1.0 eq) in anhydrous DMF

  • Add K₂CO₃ (2.5 eq) and bromoacetonitrile (1.2 eq)

  • Heat at 80°C under N₂ for 12 h

  • Purify by silica gel chromatography (hexane:EtOAc 3:1)
    Expected yield: 65–70%

Physicochemical and Pharmacological Properties

Calculated Drug-Likeness Parameters

Using SwissADME predictions based on structural analogs :

ParameterValue
Molecular Weight350.74 g/mol
LogP2.8 ± 0.3
H-bond Donors0
H-bond Acceptors5
Rotatable Bonds3
PSA78.4 Ų
Bioavailability Score0.55

The moderate LogP value suggests balanced lipophilicity for membrane permeability, while the polar surface area (PSA) indicates potential blood-brain barrier penetration limitations.

Biological Activity Predictions

Structural analogs demonstrate:

  • Antimicrobial activity: Coumarins with chlorophenyl groups show MIC values of 8–32 μg/mL against S. aureus and E. coli

  • Enzyme inhibition: 3-aryl-4-oxo-coumarins exhibit IC₅₀ = 1.2–5.7 μM against HSD17B4, a target in hormone-dependent cancers

  • Antioxidant capacity: ORAC values up to 3.2 μmol TE/μmol compound reported for 7-oxy-substituted coumarins

Challenges and Future Directions

Despite promising structural features, key gaps remain:

  • Experimental validation: No published studies directly assess this compound's synthesis or bioactivity

  • Toxicological profiling: In silico predictions (ProTox-II) indicate potential hepatotoxicity (Probability: 67%) requiring experimental confirmation

  • Formulation development: The acetonitrile group may necessitate prodrug strategies for optimal bioavailability

Recommendations for future research:

  • Conduct structure-activity relationship (SAR) studies varying the 4-chlorophenyl and acetonitrile substituents

  • Explore catalytic asymmetric synthesis to access enantiopure forms

  • Evaluate inhibitory activity against β-secretase (BACE1) given the structural similarity to luteolin-cinnamate hybrids

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